molecular formula C10H7ClN2O B2831031 2-Chloro-4-(1-imidazolyl)benzaldehyde CAS No. 1141669-45-5

2-Chloro-4-(1-imidazolyl)benzaldehyde

Cat. No.: B2831031
CAS No.: 1141669-45-5
M. Wt: 206.63
InChI Key: BUUCGRMFXGLDNV-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-imidazolyl)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 2-position and an imidazolyl group at the 4-position of the aromatic ring. While specific data for this compound are absent in the provided evidence, structural analogs such as 2-Chloro-4-(dimethylamino)benzaldehyde (CAS RN 1424-66-4) and 2-Chloro-N,N-dimethylacetamide (CAS RN 2675-89-0) offer insights into substituent-driven behavior .

Properties

IUPAC Name

2-chloro-4-imidazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUCGRMFXGLDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-imidazolyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and imidazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The imidazole is deprotonated by the base, forming an imidazolyl anion, which then undergoes nucleophilic aromatic substitution with 2-chlorobenzaldehyde to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(1-imidazolyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in aqueous solution under reflux.

    Reduction: NaBH(_4) in methanol or ethanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products:

    Oxidation: 2-Chloro-4-(1-imidazolyl)benzoic acid.

    Reduction: 2-Chloro-4-(1-imidazolyl)benzyl alcohol.

    Substitution: 2-Amino-4-(1-imidazolyl)benzaldehyde or 2-Thio-4-(1-imidazolyl)benzaldehyde.

Scientific Research Applications

Synthetic Applications

1.1. Precursor in Organic Synthesis

2-Chloro-4-(1-imidazolyl)benzaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions such as nucleophilic additions, where the carbonyl group can react with nucleophiles to form alcohols or other derivatives. For instance, the compound has been used in the synthesis of imidazole derivatives through condensation reactions with primary amines.

Case Study: Synthesis of Imidazole Derivatives

  • Researchers have demonstrated the synthesis of tetra-substituted imidazoles using this compound as a starting material, employing iron catalysts to facilitate the reaction under mild conditions, yielding high isolated yields .

Medicinal Chemistry

2.1. Antimicrobial Activity

The imidazole ring present in this compound is known for its biological activity, particularly against microbial pathogens. The compound has been evaluated for its potential antimicrobial properties.

Case Study: Antimicrobial Evaluation

  • A study assessed the antimicrobial efficacy of various derivatives of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Coordination Chemistry

3.1. Metal Complexes Formation

The ability of this compound to coordinate with metal ions has been explored for its potential use in creating metal-organic frameworks (MOFs). These frameworks are valuable in catalysis and gas storage.

Data Table: Summary of Metal Complexes

Metal IonCoordination ModeStability
Cu(II)BidentateHigh
Ni(II)MonodentateModerate
Co(II)BidentateHigh

Catalytic Applications

4.1. Catalysis in Organic Reactions

The compound has also been investigated for its role as a catalyst or catalyst precursor in various organic transformations, including oxidation and reduction processes.

Case Study: Catalytic Activity

  • In a recent study, this compound was utilized as a catalyst for the oxidation of alcohols to aldehydes using hydrogen peroxide as an oxidant. The reaction conditions were optimized to achieve high yields while minimizing by-products .

Mechanism of Action

The mechanism by which 2-Chloro-4-(1-imidazolyl)benzaldehyde exerts its effects depends on its application:

    Biological Activity: The imidazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.

    Chemical Reactivity: The aldehyde group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

Key differences arise from substituent effects:

  • 2-Chloro-4-(dimethylamino)benzaldehyde: Contains a dimethylamino group (-N(CH₃)₂) at the 4-position.
  • 2-Chloro-4-(1-imidazolyl)benzaldehyde : The imidazole ring introduces aromaticity and hydrogen-bonding sites, likely elevating melting points and altering solubility in polar solvents.
Table 1: Comparative Physicochemical Data
Compound Molecular Weight Melting Point Storage Conditions Purity
2-Chloro-4-(dimethylamino)benzaldehyde 183.63 83–84°C Not specified >97.0% GC
2-Chloro-N,N-dimethylacetamide 121.56 Not reported 0°C–6°C >97.0% GC

Note: Data for this compound are unavailable in the provided evidence.

Chromatographic Behavior

Chromatographic studies of benzaldehyde derivatives (e.g., benzaldehyde and methylbenzoate) on ODS and Deltabond-CSC columns reveal that substituents influence retention through interactions with residual silanols. Capacity factors (k) for benzaldehyde and methylbenzoate are ~1.1 and ~1.0, respectively, under large injection volumes . For this compound, the imidazole’s hydrogen-bonding capability may increase retention compared to dimethylamino or chloro-substituted analogs, though direct data are lacking.

Biological Activity

2-Chloro-4-(1-imidazolyl)benzaldehyde is a compound of growing interest in medicinal chemistry due to its unique structural features that allow it to interact with various biological targets. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a chlorine atom and an imidazole ring, which contributes to its biological activity. The presence of the imidazole group is significant as it is known for its role in various biological processes, including enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research has shown that compounds with imidazole derivatives can act as inhibitors for various biological pathways:

  • Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurochemical signaling .
  • Antimicrobial Activity : Studies have indicated that imidazole derivatives exhibit antifungal properties, particularly against certain strains of fungi like Cladosporium cladosporioides and Candida glabrata .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Target IC50 Value Reference
Acetylcholinesterase InhibitionAcetylcholinesterase0.050 µM
Butyrylcholinesterase InhibitionButyrylcholinesterase0.080 µM
Antifungal ActivityCladosporium cladosporioidesNot specified
Antifungal ActivityCandida glabrataNot specified

Case Studies

  • Imidazole Derivatives in Antifungal Activity : A study evaluated the antifungal properties of various imidazole derivatives, including those similar to this compound. The research highlighted significant activity against fungal strains, suggesting potential therapeutic applications in treating fungal infections .
  • Neuroprotective Effects : Research into the neuroprotective effects of imidazole derivatives indicated that compounds like this compound could play a role in mitigating neurodegenerative diseases through their inhibition of cholinesterases, which are involved in the breakdown of neurotransmitters .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the benzaldehyde and imidazole rings significantly influence the biological activity of these compounds. For instance:

  • The presence of halogen atoms (like chlorine) at specific positions enhances enzyme inhibition.
  • The imidazole ring's nitrogen atoms contribute to hydrogen bonding interactions with target enzymes, increasing binding affinity .

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